

Technical Guide to the Synthesis and Purification of Thiol-PEG4-Boc

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Compound of Interest

Compound Name: Thiol-PEG4-Boc

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This in-depth technical guide provides a comprehensive overview of the synthesis and purification of **Thiol-PEG4-Boc**, a heterobifunctional linker critical in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document outlines a reliable synthetic pathway, detailed experimental protocols, and robust purification methodologies, supported by quantitative data and workflow visualizations.

Introduction

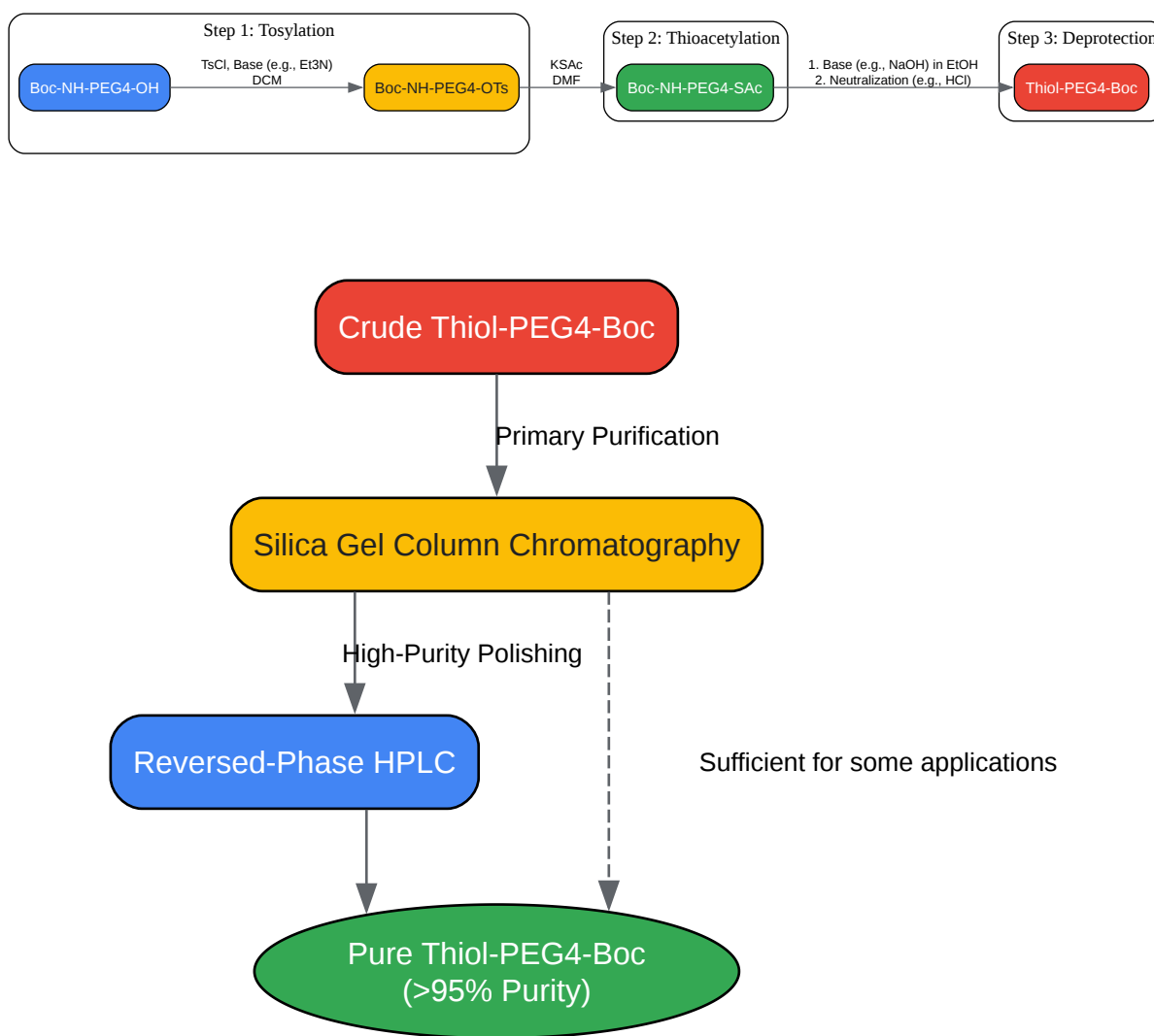
Thiol-PEG4-Boc, characterized by a terminal thiol group and a Boc-protected amine connected by a tetraethylene glycol spacer, is a versatile building block in bioconjugation and medicinal chemistry. The thiol moiety allows for covalent linkage to specific residues on proteins, such as cysteine, while the Boc-protected amine provides a latent site for further chemical modification following deprotection. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a common and effective three-step synthesis commencing from the commercially available Boc-NH-PEG4-OH.

Synthesis of Thiol-PEG4-Boc

The synthesis of **Thiol-PEG4-Boc** from Boc-NH-PEG4-OH is typically achieved through a three-step process:

- Tosylation of the terminal hydroxyl group to create a good leaving group.
- Nucleophilic substitution with a thioacetate salt.
- Deprotection of the thioacetate to yield the final thiol product.

The overall synthetic scheme is depicted below.



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